2-[(1Z,3E)-5-carboxy-1-hydroxy-5-oxopenta-1,3-dienyl]benzoic acid
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Overview
Description
2-Hydroxy-6-oxo-6-(2-carboxyphenyl)-hexa-2,4-dienoate is a member of acetophenones.
Scientific Research Applications
Natural Product Isolation
Investigations into the leaves of the shrub Rapanea myricoides led to the discovery of two diprenylated benzoic acids, one being a new diol closely related to the chemical structure , demonstrating the role of natural products in the discovery of unique chemical compounds (Blunt, Chen, & Wiemer, 1998).
Optical Material Research
The compound's derivative was studied for its role in the aggregation within optically neutral polymeric matrices. This research highlighted the significance of the compound in developing materials with advanced optical properties (A. Savitsky et al., 2012).
Microbial Metabolism Studies
Research on Pseudomonas putida revealed the metabolism of similar benzoic acid derivatives, indicating the importance of these compounds in understanding microbial pathways and environmental biodegradation processes (D. Catelani et al., 1973).
Antimicrobial Activity Analysis
Derivatives of benzoic acid, including structures similar to the compound , were isolated from Piper gaudichaudianum Kuntze. These compounds demonstrated significant antimicrobial activity, underlining their potential in developing new antimicrobial agents (Mariele Caroline Marques Nogueira Puhl et al., 2011).
Development of Lanthanide-based Coordination Polymers
Studies on lanthanide complexes using derivatives of benzoic acid showcased the potential of these compounds in the synthesis and design of new materials with unique photophysical properties (S. Sivakumar et al., 2011).
Properties
Molecular Formula |
C13H10O6 |
---|---|
Molecular Weight |
262.21 g/mol |
IUPAC Name |
2-[(1Z,3E)-5-carboxy-1-hydroxy-5-oxopenta-1,3-dienyl]benzoic acid |
InChI |
InChI=1S/C13H10O6/c14-10(6-3-7-11(15)13(18)19)8-4-1-2-5-9(8)12(16)17/h1-7,14H,(H,16,17)(H,18,19)/b7-3+,10-6- |
InChI Key |
AGCCSGUKFYOOTJ-JSXJEZROSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=C/C=C/C(=O)C(=O)O)/O)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=CC=CC(=O)C(=O)O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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